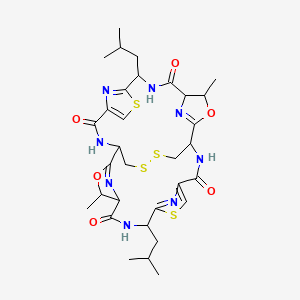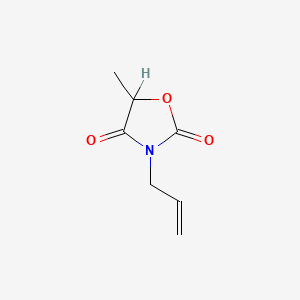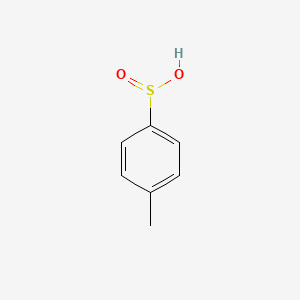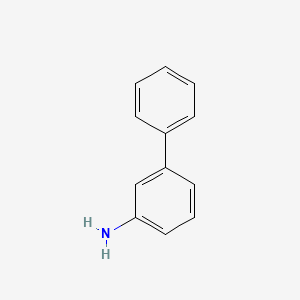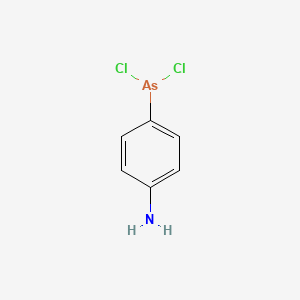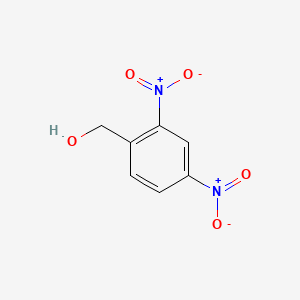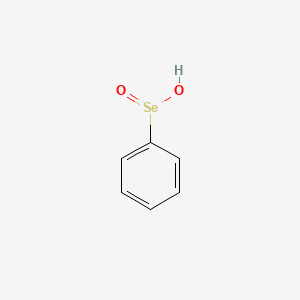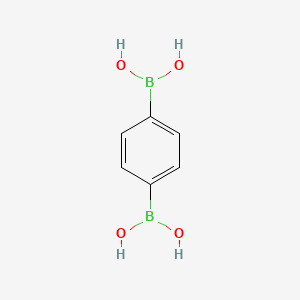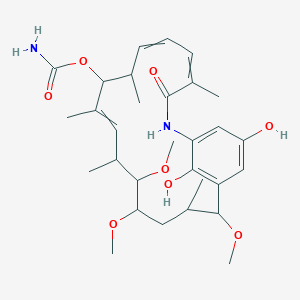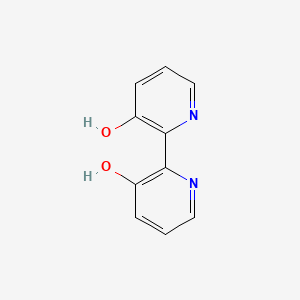
2,2'-联吡啶-3,3'-二醇
描述
2,2’-Bipyridine-3,3’-diol is an organic compound with the molecular formula C10H8N2O2. It is a derivative of bipyridine, featuring hydroxyl groups at the 3 and 3’ positions. This compound is known for its unique photophysical properties, particularly its ability to undergo excited-state intramolecular proton transfer (ESIPT), making it a subject of interest in various fields of research .
科学研究应用
2,2’-Bipyridine-3,3’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to undergo ESIPT makes it useful as a fluorescent probe in biological studies.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices
作用机制
Target of Action
The primary target of 2,2’-Bipyridine-3,3’-diol (BP(OH)2) is the excited-state intramolecular proton transfer (ESIPT) process . This process is crucial in various chemical and biological processes and has extensive applications in the design of luminescent materials, the formation of photostabilizers, electronic devices, and the construction of proton transfer lasers .
Mode of Action
BP(OH)2 is a typical molecule with ESIPT and thermally activated delayed fluorescence (TADF) properties . It undergoes a barrierless single ESIPT process rather than the double ESIPT process with a barrier . The molecule’s interaction with its targets results in changes in its photophysical behavior, which is significantly altered in response to the alteration of the immediate microenvironments .
Biochemical Pathways
The ESIPT process in BP(OH)2 has been reported to take place as either a concerted or a stepwise protocol . In the concerted process, the direct generation of the diketo form through the abstraction of protons occurs in the order of 100 fs . In the two-step mechanism, first, the generation of the monoketo form from the dienol (DE) occurs in the time scale of 50 fs followed by the abstraction of the second proton in the timescale of 10 ps .
Pharmacokinetics
Its molecular weight is 18818 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of BP(OH)2’s action is the generation of efficient organic light-emitting diodes (OLEDs) . This is attributed to its high utilization of both singlet and triplet excitons . For conventional fluorescent OLEDs, only 25% singlet excitons are available, which causes low internal quantum efficiency .
Action Environment
The action of BP(OH)2 is influenced by environmental factors. Its photophysical behavior is significantly altered in response to the alteration of the immediate microenvironments . It has been used as a fluorescent marker in many self-assembled aggregates formed by various biomolecules .
生化分析
Biochemical Properties
2,2’-Bipyridine-3,3’-diol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with transition metals, which can influence the activity of metalloenzymes. For instance, it can chelate with metals like cobalt, forming stable complexes that can affect enzymatic activity . Additionally, 2,2’-Bipyridine-3,3’-diol has been studied for its photophysical properties, including excited-state intramolecular proton transfer (ESIPT) and thermally activated delayed fluorescence (TADF), which are relevant in biochemical contexts .
Cellular Effects
2,2’-Bipyridine-3,3’-diol has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo ESIPT makes it a valuable fluorescent marker in cellular studies, allowing researchers to track cellular processes in real-time . Additionally, its interaction with metal ions can impact cellular functions, such as oxidative stress response and metal homeostasis .
Molecular Mechanism
The molecular mechanism of 2,2’-Bipyridine-3,3’-diol involves its ability to bind with biomolecules and influence their activity. The compound can chelate with metal ions, forming stable complexes that can either inhibit or activate enzymatic functions . Its ESIPT and TADF properties also play a role in its molecular mechanism, as these processes can influence the compound’s interaction with other biomolecules and its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Bipyridine-3,3’-diol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2,2’-Bipyridine-3,3’-diol is relatively stable under various conditions, but its photophysical properties can change over time, affecting its fluorescence and interaction with other molecules . Long-term studies have indicated that the compound can have lasting effects on cellular functions, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,2’-Bipyridine-3,3’-diol can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and neuroprotection . At higher doses, it can cause toxic effects, including oxidative stress and cellular damage . It is important to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing adverse effects.
Metabolic Pathways
2,2’-Bipyridine-3,3’-diol is involved in various metabolic pathways, particularly those related to metal ion homeostasis and oxidative stress response. The compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Its ability to chelate with metal ions also plays a crucial role in its metabolic activity .
Transport and Distribution
The transport and distribution of 2,2’-Bipyridine-3,3’-diol within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects . Its ability to form complexes with metal ions can also affect its localization and accumulation within cells .
Subcellular Localization
2,2’-Bipyridine-3,3’-diol is localized in various subcellular compartments, including the cytoplasm and organelles. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The compound’s interaction with metal ions and its photophysical properties can also affect its activity and function within different subcellular locations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine-3,3’-diol typically involves the functionalization of bipyridine. One common method includes the hydroxylation of 2,2’-bipyridine using suitable oxidizing agents under controlled conditions. The reaction conditions often require specific solvents and temperatures to ensure the selective introduction of hydroxyl groups at the desired positions .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors and scalable oxidizing agents to achieve high yields and purity of the compound .
化学反应分析
Types of Reactions
2,2’-Bipyridine-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups to other functional groups.
Substitution: The hydroxyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or ethers .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: Lacks the hydroxyl groups, resulting in different photophysical properties.
4,4’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry.
3,3’-Bipyridine: Similar structure but without the hydroxyl groups, leading to different reactivity
Uniqueness
2,2’-Bipyridine-3,3’-diol is unique due to its dual hydroxyl groups, which enable ESIPT and enhance its utility as a fluorescent probe and in electronic applications. Its ability to form stable complexes with metal ions also distinguishes it from other bipyridine derivatives .
属性
IUPAC Name |
2-(3-hydroxypyridin-2-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-3-1-5-11-9(7)10-8(14)4-2-6-12-10/h1-6,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNRKZBHLCOHNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583574 | |
| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36145-03-6 | |
| Record name | (2Z)-2-(3-Hydroxypyridin-2(1H)-ylidene)pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-3,3'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


